molecular formula C10H6ClF3O2 B1369544 3-Chloro-5-(trifluoromethyl)cinnamic acid CAS No. 886761-69-9

3-Chloro-5-(trifluoromethyl)cinnamic acid

Cat. No. B1369544
M. Wt: 250.6 g/mol
InChI Key: KPPCAVODXDPRKR-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(trifluoromethyl)cinnamic acid is a chemical compound with the molecular formula C10H6ClF3O2 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(trifluoromethyl)cinnamic acid can be represented by the InChI code: 1S/C10H6ClF3O2/c11-8-4-6 (1-2-9 (15)16)3-7 (5-8)10 (12,13)14/h1-5H, (H,15,16)/b2-1+ . This indicates the presence of a chloro group, a trifluoromethyl group, and a cinnamic acid moiety in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-(trifluoromethyl)cinnamic acid include a molecular weight of 250.6 , and it is a solid at ambient temperature .

Scientific Research Applications

Anticancer Potential

3-Chloro-5-(trifluoromethyl)cinnamic acid and its derivatives, owing to their chemical properties, have been significantly investigated in anticancer research. Cinnamic acid derivatives, including 3-Chloro-5-(trifluoromethyl)cinnamic acid, have been acknowledged for their potential in medicinal research as traditional and synthetic antitumor agents. This interest in cinnamoyl derivatives and their antitumor efficacy has been growing over the past two decades (De, Baltas, & Bedos-Belval, 2011).

Chemical Synthesis and Modification

The compound has been utilized in the chemical synthesis and modification processes. For instance, an I2O5-promoted decarboxylative trifluoromethylation of cinnamic acids, including derivatives like 3-Chloro-5-(trifluoromethyl)cinnamic acid, demonstrates its use in chemical synthesis to access various trifluoromethylated (E)-alkenes (Shang, Li, & Liu, 2015).

Application in Microbial and Antibacterial Studies

The compound has also been explored in microbial and antibacterial studies. For example, a series of anilides of 3-(trifluoromethyl)cinnamic acid demonstrated significant antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis (Strharsky et al., 2022).

Polymorphism and Solid-State Chemistry

Investigations into the polymorphic phase transformations of 3-chloro-trans-cinnamic acid reveal its significance in the field of solid-state chemistry. Understanding these transformations can be crucial for material science applications (Khoj, Hughes, Harris, & Kariuki, 2017).

Antioxidant Activity

Research into the antioxidant activity of cinnamic acid derivatives, including 3-Chloro-5-(trifluoromethyl)cinnamic acid, highlights their potential in health and pharmaceutical applications. Such studies investigate the effects of cinnamic acid and its derivatives on oxidative stress and related health issues (Oladimeji, Essien, Sheriff, & Alemika, 2019).

Aerobic Biosynthesis in Microbiology

The compound's utility extends to microbial biosynthesis studies. For example, Escherichia coli has been engineered to biosynthesize hydrocinnamic acids, including derivatives of cinnamic acids, under aerobic conditions (Sun et al., 2016).

Safety And Hazards

The safety data sheet indicates that 3-Chloro-5-(trifluoromethyl)cinnamic acid may cause eye irritation and may be harmful to aquatic life . It is advised to avoid release to the environment, and in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(E)-3-[3-chloro-5-(trifluoromethyl)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3O2/c11-8-4-6(1-2-9(15)16)3-7(5-8)10(12,13)14/h1-5H,(H,15,16)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPCAVODXDPRKR-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(trifluoromethyl)cinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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